N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenethylamine and 2-methoxycyclohexanone.
Formation of Intermediate: The first step involves the reaction of 3-fluorophenethylamine with 2-methoxycyclohexanone under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, ammonia, or primary amines, typically under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used in biochemical studies to investigate the effects of fluorinated phenethylamines on biological systems.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s ability to cross biological membranes and interact with receptors or enzymes. The methoxycyclohexanamine moiety may modulate the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenethylamine: A simpler analog with similar structural features but lacking the methoxycyclohexanamine moiety.
2-Methoxycyclohexanamine: Another related compound that shares the methoxycyclohexanamine structure but lacks the fluorophenyl group.
Uniqueness
N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine is unique due to the combination of the fluorophenyl and methoxycyclohexanamine moieties, which confer distinct physicochemical properties and biological activities. This combination enhances its potential for diverse applications in medicinal chemistry, materials science, and biological research.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-18-15-8-3-2-7-14(15)17-10-9-12-5-4-6-13(16)11-12/h4-6,11,14-15,17H,2-3,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOIFDNGIQBLAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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